N,N'-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide)
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Overview
Description
N,N’-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide) is a complex organic compound characterized by its unique structure, which includes two nitrosoacetamide groups connected by a methylene bridge to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide) typically involves the reaction of methylenedi(4,1-phenylene)diamine with nitrosoacetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N,N’-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems and advanced separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amine derivatives
Substitution: Substituted amides or thioamides
Scientific Research Applications
N,N’-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide) involves its interaction with specific molecular targets and pathways. The nitroso groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis(N-benzylformamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(4-morpholinecarboxamide)
- N,N’-[Methylenedi(4,1-phenylene)]bis(3-methyl-1-piperidinecarboxamide)
Uniqueness
N,N’-[Methylenedi(4,1-phenylene)]bis(N-nitrosoacetamide) is unique due to the presence of nitroso groups, which impart distinct chemical reactivity and biological activity. This sets it apart from other similar compounds that may lack these functional groups or have different substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
63317-80-6 |
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Molecular Formula |
C17H16N4O4 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
N-[4-[[4-[acetyl(nitroso)amino]phenyl]methyl]phenyl]-N-nitrosoacetamide |
InChI |
InChI=1S/C17H16N4O4/c1-12(22)20(18-24)16-7-3-14(4-8-16)11-15-5-9-17(10-6-15)21(19-25)13(2)23/h3-10H,11H2,1-2H3 |
InChI Key |
VJQOYGIVKGTXSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C(=O)C)N=O)N=O |
Origin of Product |
United States |
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